N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
The compound N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide features a pyridazinone core substituted with a 3-methoxyphenyl group at position 3 and an acetamide side chain at position 1. The acetamide nitrogen is further substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing (chloro, trifluoromethyl) and electron-donating (methoxy) substituents, which may influence physicochemical properties and biological interactions .
Properties
Molecular Formula |
C20H15ClF3N3O3 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H15ClF3N3O3/c1-30-14-4-2-3-12(9-14)17-7-8-19(29)27(26-17)11-18(28)25-13-5-6-16(21)15(10-13)20(22,23)24/h2-10H,11H2,1H3,(H,25,28) |
InChI Key |
VLJGTGFUJMHYCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Analogs with Pyridazinone Cores
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide ()
- Structural Differences : Replaces the 4-chloro-3-(trifluoromethyl)phenyl group with a 3-chloro-4-fluorophenyl moiety and substitutes the 3-methoxyphenyl with a 3,4-dimethoxyphenyl group.
- Key Implications : Increased methoxy substituents may enhance solubility but reduce lipophilicity compared to the target compound .
2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}-N-[4-(methylthio)phenyl]acetamide (8c, )
- Structural Differences : Features a methylthio group at the benzyl and phenyl positions instead of methoxy and chloro/trifluoromethyl groups.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c, )
- Structural Differences: Incorporates a piperazine ring linked to a fluorophenyl group instead of the 3-methoxyphenyl-pyridazinone system.
- Key Implications : The piperazine moiety introduces basicity, which may improve solubility in acidic environments .
Analogs with Acetamide Backbones and Halogenated Substituents
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14, )
- Structural Differences: Replaces the pyridazinone ring with a piperazine group and lacks the methoxyphenyl substituent.
- Key Implications : Piperazine derivatives often exhibit enhanced pharmacokinetic profiles due to improved solubility and metabolic stability .
N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9b, )
- Structural Differences: Shares the 4-chloro-3-(trifluoromethyl)phenyl group but incorporates a piperazine-carbonyl-pyridine scaffold instead of pyridazinone.
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Target Compound and Analogs
*LogP values estimated using substituent contributions.
Impact of Substituents on Properties
- Chloro and Trifluoromethyl Groups : These electron-withdrawing groups increase metabolic stability and lipophilicity, as seen in compounds 9b and 14 .
- Methoxy vs. Methylthio : Methoxy groups enhance solubility (e.g., target compound) compared to methylthio (8c), which favors membrane permeability .
- Piperazine vs. Pyridazinone: Piperazine-containing analogs (14, 9b) exhibit higher solubility in acidic conditions due to protonation, whereas pyridazinone cores may engage in hydrogen bonding .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C18H14ClF3N2O3
- Molecular Weight : 398.77 g/mol
- InChIKey : NMWOSOVTDIUHBS-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its interaction with specific protein targets. Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on various proteins involved in disease processes, particularly in cancer and inflammatory pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
- Anticancer Activity :
- The compound has shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, derivatives of similar structures have been reported to inhibit serine/threonine kinases and receptor tyrosine kinases, which are critical in tumor angiogenesis and growth .
- Inhibition of Protein Interactions :
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the phenyl rings and the acetamide moiety significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases lipophilicity and potential binding affinity |
| Alteration of methoxy groups | Modulates interaction with target proteins |
| Changes in acetamide substituents | Affects inhibitory potency against protein interactions |
Case Studies
- In vitro Studies :
- In vivo Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
